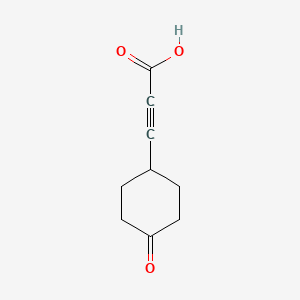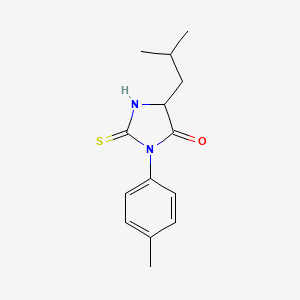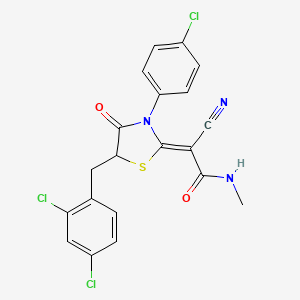
3-(4-Oxocyclohexyl)propiolic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-(4-Oxocyclohexyl)propiolic acid involves various methods. For instance, it can be prepared by oxidizing propargyl alcohol at a lead electrode . It can also be prepared by decarboxylation of acetylenedicarboxylic acid .
Molecular Structure Analysis
The molecular formula of 3-(4-Oxocyclohexyl)propiolic acid is C9H10O3 . The InChI code is 1S/C9H14O3/c10-8-4-1-7 (2-5-8)3-6-9 (11)12/h7H,1-6H2, (H,11,12) .
Chemical Reactions Analysis
The Ugi four-component (Ugi-4CR) post-transformation reactions have emerged as a prominent tool to construct complex organic molecules utilizing readily available starting materials. Propiolic acid derivatives are promising choice of substrates due to their versatile reactivity .
Wissenschaftliche Forschungsanwendungen
Copper-Catalyzed, Stereoselective Bis-trifluoromethylthiolation of Propiolic Acid Derivatives
The copper-catalyzed, chemo- and stereoselective oxidative bis-trifluoromethylthiolation of propiolic acid derivatives demonstrates an innovative application in organic synthesis. Using carboxylic acid as the activating group and formic acid as a cosolvent, this method affords bis-trifluoromethylthiolated acrylic acids with E selectivity, offering a pathway to polysubstituted SCF3-containing alkenes (Shen Pan, Huan Li, Yangen Huang, Xiuhua Xu, & F. Qing, 2017).
Liquid-phase Catalytic Oxidation by Transition-metal Complexes
Transition-metal complexes for liquid-phase catalytic oxidation highlight the role of propiolic acid derivatives in facilitating the synthesis of industrially significant chemicals. This review elaborates on the homolytic systems and innovations in heterolytic chemistry, offering insights into the use of transition-metal complexes in catalysis and the synthesis of fine chemicals (J. Brégeault, 2003).
Palladium-Catalyzed Sonogashira Reaction
The palladium-catalyzed Sonogashira reaction of aryl bromides with propiolic acid underlines another application in the synthesis of arylalkynecarboxylic acids, showcasing the compound's reactivity and versatility in organic synthesis. This method exhibits good tolerance toward various functional groups, further highlighting the chemical utility of propiolic acid derivatives (Kyungho Park, J. You, S. Jeon, & Sunwoo Lee, 2013).
Electro-Fenton Degradation of Antimicrobials
The study on electro-Fenton degradation of antimicrobials introduces a unique application of propiolic acid derivatives in environmental science, particularly in the degradation of persistent organic pollutants. This research offers a comprehensive look into the degradation pathways and the efficiency of electro-Fenton systems (I. Sirés, N. Oturan, M. Oturan, R. Rodríguez, J. Garrido, & E. Brillas, 2007).
Stereospecific Polymerization in Water
The stereospecific polymerization of propiolic acid in water with water-soluble rhodium complexes, in the presence of bases, yields cis−transoidal poly(propiolic acid) sodium salt. This application not only underscores the potential of propiolic acid derivatives in polymer science but also demonstrates the induction of helical structures in polymers, a significant aspect of material science (Katsuhiro Maeda, H. Goto, & E. Yashima, 2001).
Safety and Hazards
The safety data sheet for 3-(4-Oxocyclohexyl)propiolic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, corrosive to metals, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Eigenschaften
IUPAC Name |
3-(4-oxocyclohexyl)prop-2-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h7H,1-2,4-5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOIRVHDCIRGRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C#CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Oxocyclohexyl)prop-2-ynoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Bromo-5,7-dimethyl-2-imidazo[1,2-a]pyrimidinyl)methylthio]-1,3-benzoxazole](/img/structure/B2587674.png)
![3-(4-Methylsulfonylphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2587677.png)
![N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2587679.png)
![6-Isopropyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2587680.png)
![1,3,7-trimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2587681.png)



![Ethyl 4-oxo-5-(pentanoylamino)-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2587687.png)
![2-[(2,3-Dichlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2587690.png)
![5-[(3-chloro-4-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2587691.png)
![N-cyclooctyl-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2587693.png)
![[2-Oxo-2-(4-pyrrolidin-1-ylsulfonylanilino)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2587694.png)
![1-(4-methylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2587695.png)